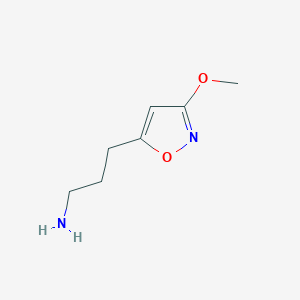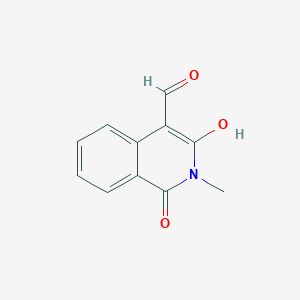
4-(Hydroxymethylidene)-2-methylisoquinoline-1,3(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a hydroxyl group, a methyl group, a keto group, and an aldehyde group attached to the isoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole cyclization can be employed, where the reaction of a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst leads to the formation of the isoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
化学反应分析
Types of Reactions
3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a carboxylic acid, while reduction of the keto group may produce a secondary alcohol.
科学研究应用
3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde
- 3-Hydroxy-2-ethyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde
- 3-Hydroxy-2-methyl-1-oxo-1,2-dihydroquinoline-4-carbaldehyde
Uniqueness
3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
61378-75-4 |
|---|---|
分子式 |
C11H9NO3 |
分子量 |
203.19 g/mol |
IUPAC 名称 |
3-hydroxy-2-methyl-1-oxoisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-12-10(14)8-5-3-2-4-7(8)9(6-13)11(12)15/h2-6,15H,1H3 |
InChI 键 |
LZBKAXNKIQPIDA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C2=CC=CC=C2C1=O)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



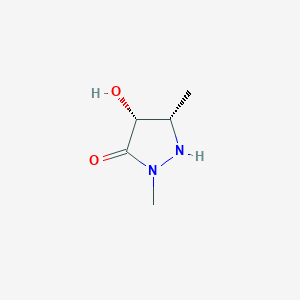

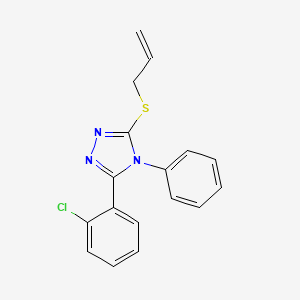
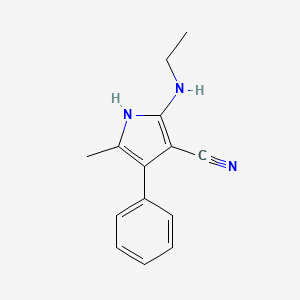
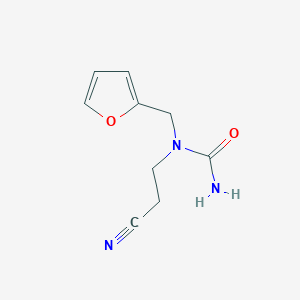
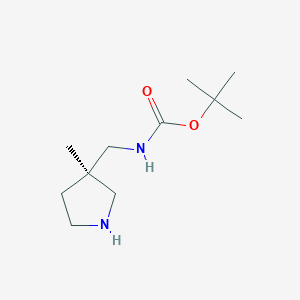
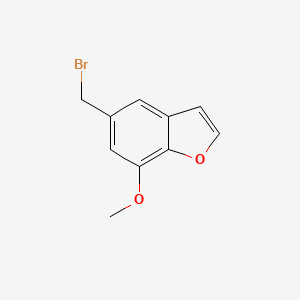
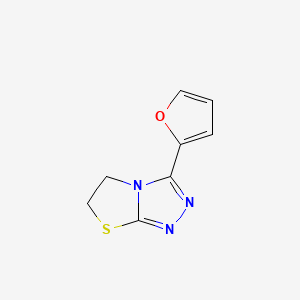

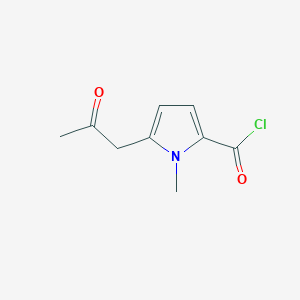
![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)

